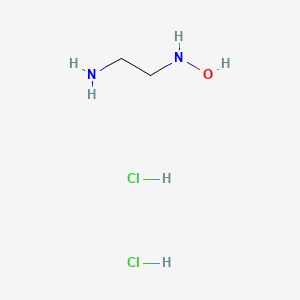

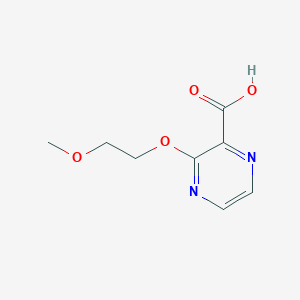

(1R,2S)-2-(2-Aminoethyl)cyclohexan-1-ol;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2S)-2-(2-Aminoethyl)cyclohexan-1-ol;hydrochloride, also known as AHCY, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AHCY is a chiral molecule that has a cyclohexane ring with an amino group and a hydroxyl group attached to it.

Scientific Research Applications

Directive Effects in Epoxide Opening

Research by Gassman and Gremban (1984) explored the regiospecificity control in the opening of epoxides by trimethylsilyl cyanide - zinc iodide, leading to the creation of compounds with adjacent hydroxyl, trimethylsiloxyl, and acetoxyl groups. This method facilitates the conversion of cyclohex-2-en-R*-1-ol into (1R*;2S*;3R*)-3-aminocyclohexan-1,2-diol, demonstrating a foundational technique in organic synthesis that could impact the synthesis of complex molecules (Gassman & Gremban, 1984).

Hydrogel Formation from Cyclo(L-Tyr-L-Lys)

Xie et al. (2009) investigated the gelation properties of Cyclo(L-Tyr-L-Lys) and its ε-amino derivatives in water and various organic solvents. This study not only highlights the potential for creating novel organo- and hydrogels but also demonstrates the importance of intermolecular hydrogen-bonding in self-aggregation, which could have implications for material science and drug delivery systems (Xie et al., 2009).

Structural Analysis of β-Oligopeptides

Abele, Seiler, and Seebach (1999) provided insights into the synthesis, crystal structures, and modeling of β-oligopeptides derived from 1-(aminomethyl)cyclopropanecarboxylic acid. Their findings on the unique secondary-structural motifs and intramolecular hydrogen-bonding offer significant implications for the development of novel peptides and proteins with potential biomedical applications (Abele et al., 1999).

Environmental Exposure to Plasticizers

Silva et al. (2013) investigated the environmental exposure to DINCH, a plasticizer used to replace phthalates. Their study on the detection of oxidative metabolites in urine samples emphasizes the importance of monitoring environmental and human exposure to synthetic chemicals, contributing to environmental health research (Silva et al., 2013).

Noncyclic Bis-D- and L-Tripeptides

Hanessian, Vinci, Fettis, Maris, and Viet (2008) explored the self-assembly of noncyclic bis-D- and L-tripeptides into tubular constructs. Their work highlights the structural complexity achievable through peptide design, with potential applications in nanotechnology and molecular recognition (Hanessian et al., 2008).

properties

IUPAC Name |

(1R,2S)-2-(2-aminoethyl)cyclohexan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO.ClH/c9-6-5-7-3-1-2-4-8(7)10;/h7-8,10H,1-6,9H2;1H/t7-,8+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGZQPVKOXJNHFY-KZYPOYLOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CCN)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)CCN)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2S)-2-(2-Aminoethyl)cyclohexan-1-ol;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenyl)-5-(3-nitrophenyl)-3-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2701114.png)

![4-chloro-2-{(E)-[(2,5-dimethoxyphenyl)imino]methyl}phenol](/img/structure/B2701118.png)

![5-[(4-Bromophenyl)sulfonyl]furan-2-carboxylic acid](/img/structure/B2701129.png)